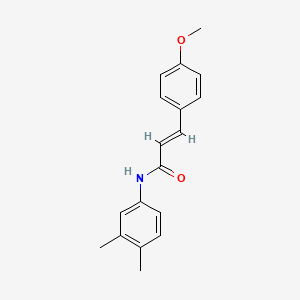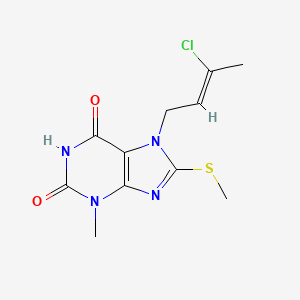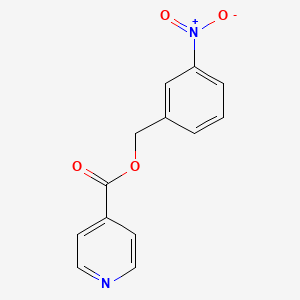
N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)acrylamide, commonly known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMA is a yellow crystalline powder that can be synthesized using different methods.
Mechanism of Action
The mechanism of action of DMMA is not fully understood. However, studies have shown that DMMA can inhibit the growth of various microorganisms by disrupting the cell membrane or cell wall. DMMA has been shown to interact with proteins and enzymes involved in the biosynthesis of essential cell components, leading to cell death.
Biochemical and Physiological Effects:
DMMA has been shown to exhibit significant biochemical and physiological effects. Studies have shown that DMMA can induce apoptosis, inhibit cell proliferation, and modulate immune responses. DMMA has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
DMMA is a versatile compound that can be used as a building block for the synthesis of various compounds. DMMA is relatively easy to synthesize, and its availability makes it a popular choice for researchers. However, DMMA is a toxic compound and should be handled with care. DMMA is also unstable in the presence of light and air, making it challenging to store and handle.
Future Directions
DMMA has the potential to be used in various fields, including medicinal chemistry, material science, and organic synthesis. Future research could focus on the development of new synthetic routes for DMMA, the synthesis of new compounds using DMMA as a building block, and the study of the mechanism of action of DMMA. DMMA could also be further studied for its potential applications in the development of new antimicrobial agents, anti-inflammatory agents, and anticancer agents.
Conclusion:
In conclusion, DMMA is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMA can be synthesized using different methods, and its availability makes it a popular choice for researchers. DMMA has been shown to exhibit significant biochemical and physiological effects and has the potential to be used in the development of new compounds for various applications. Future research could focus on the development of new synthetic routes for DMMA and the study of its mechanism of action.
Synthesis Methods
DMMA can be synthesized using various methods, including the Knoevenagel condensation reaction, the Sonogashira coupling reaction, and the Suzuki-Miyaura coupling reaction. The Knoevenagel condensation reaction, which involves the reaction of an aldehyde or ketone with an activated methylene compound, is the most common method used for the synthesis of DMMA. The reaction is carried out using a base catalyst, such as piperidine, in the presence of a solvent, such as ethanol or methanol.
Scientific Research Applications
DMMA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. DMMA is a versatile compound that can be used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. DMMA has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
(E)-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-13-4-8-16(12-14(13)2)19-18(20)11-7-15-5-9-17(21-3)10-6-15/h4-12H,1-3H3,(H,19,20)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDVHKGLRNOLNB-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)





![2-[(4-methoxybenzyl)thio]-4(1H)-pyrimidinone](/img/structure/B5852369.png)

![2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B5852386.png)

![3-(4-chlorophenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5852399.png)

![N-(4-fluorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5852413.png)
